molecular formula C15H21N3O4S B584910 Hydroxy Gliclazide-d4 CAS No. 1346605-31-9

Hydroxy Gliclazide-d4

Cat. No.: B584910
CAS No.: 1346605-31-9
M. Wt: 343.434
InChI Key: IHCHVBQHVIUSTM-LZMSFWOYSA-N
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Description

Hydroxy Gliclazide-d4 is a deuterium-labeled analogue of Hydroxy Gliclazide. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C15H17D4N3O4S, and it has a molecular weight of 343.43 . This compound is often utilized in pharmacokinetic studies and metabolic research due to its labeled nature, which allows for precise tracking and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Gliclazide-d4 involves the incorporation of deuterium atoms into the Hydroxy Gliclazide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:

    Deuteration of Starting Materials: The starting materials are deuterated using deuterium gas or deuterated solvents.

    Formation of Intermediate Compounds: The deuterated starting materials undergo a series of chemical reactions to form intermediate compounds.

    Final Synthesis: The intermediate compounds are further reacted to form the final this compound compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: Hydroxy Gliclazide-d4 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sulfonylurea group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Hydroxy Gliclazide-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Hydroxy Gliclazide-d4, like its non-deuterated counterpart, exerts its effects by binding to the β cell sulfonylurea receptor (SUR1) in the pancreas. This binding blocks the ATP-sensitive potassium channels, leading to the closure of these channels. The resulting decrease in potassium efflux causes depolarization of the β cells, which triggers the release of insulin. This mechanism helps in lowering blood glucose levels in patients with diabetes .

Comparison with Similar Compounds

    Gliclazide: The non-deuterated form of Hydroxy Gliclazide-d4, used as an oral antihyperglycemic agent.

    Glipizide: Another sulfonylurea compound with a similar mechanism of action.

    Glyburide: A sulfonylurea drug used to treat type 2 diabetes.

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and analysis in scientific research. This labeling provides a distinct advantage in pharmacokinetic and metabolic studies, as it enables researchers to differentiate between the labeled and non-labeled forms of the compound .

Properties

CAS No.

1346605-31-9

Molecular Formula

C15H21N3O4S

Molecular Weight

343.434

IUPAC Name

1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)urea

InChI

InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)/i8D2,9D2

InChI Key

IHCHVBQHVIUSTM-LZMSFWOYSA-N

SMILES

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO

Synonyms

N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino-d4]carbonyl]-4-(hydroxymethyl)benzenesulfonamide; 

Origin of Product

United States

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